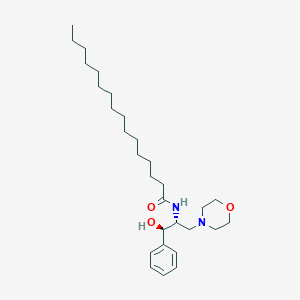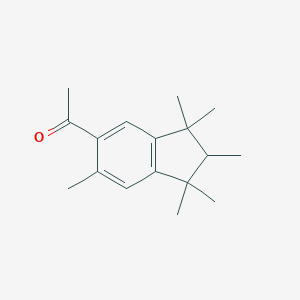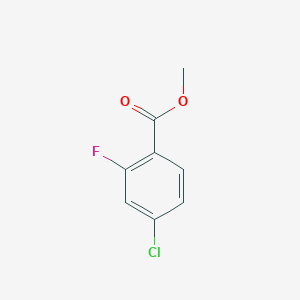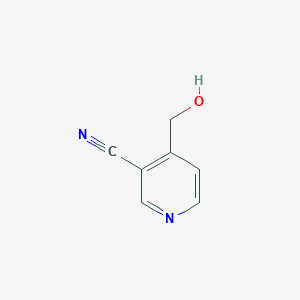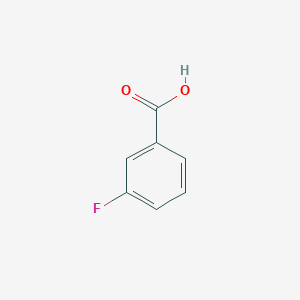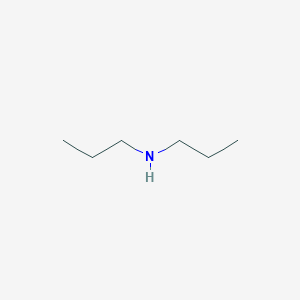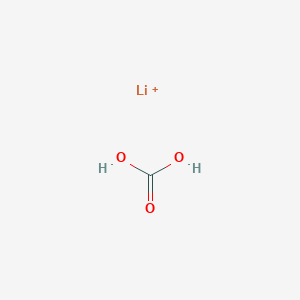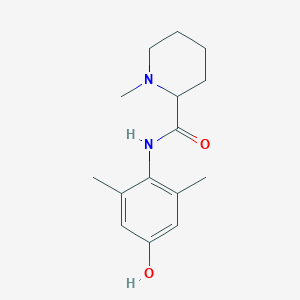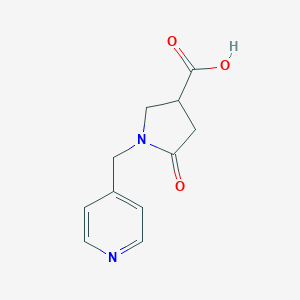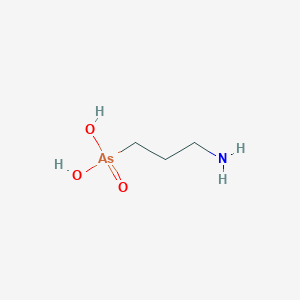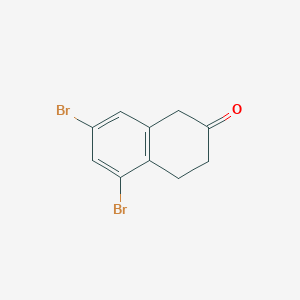
5,7-ジブロモ-2-テトラロン
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5,7-Dibromo-2-tetralone is a synthetic organic compound belonging to the class of tetralones It is characterized by the presence of two bromine atoms at the 5th and 7th positions of the tetralone structure
科学的研究の応用
5,7-Dibromo-2-tetralone has been utilized in various scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Used in the development of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromo-2-tetralone typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-2-one. The process can be summarized as follows :
- The product is extracted and purified through flash chromatography, yielding 5,7-Dibromo-2-tetralone.
Stage 1: 1,2,3,4-tetrahydronaphthalen-2-one is reacted with aluminum chloride at temperatures ranging from 0°C to 90°C for approximately 40 minutes.
Stage 2: Bromine is then added to the reaction mixture at 85°C and stirred for an additional hour.
Industrial Production Methods
While specific industrial production methods for 5,7-Dibromo-2-tetralone are not widely documented, the synthetic route described above can be scaled up for industrial applications with appropriate modifications to reaction conditions and purification processes.
化学反応の分析
Types of Reactions
5,7-Dibromo-2-tetralone undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups under suitable conditions.
Reduction Reactions: The carbonyl group in the tetralone structure can be reduced to form corresponding alcohols.
Oxidation Reactions: The compound can undergo oxidation to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Substitution: Reagents such as sodium iodide in acetone can be used for halogen exchange reactions.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Oxidation: Potassium permanganate or chromium trioxide can be used for oxidation reactions.
Major Products Formed
Substitution: Formation of iodinated or other halogenated derivatives.
Reduction: Formation of 5,7-dibromo-2-tetralol.
Oxidation: Formation of 5,7-dibromo-2-tetralone quinone.
作用機序
The mechanism of action of 5,7-Dibromo-2-tetralone involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. Detailed studies on its mechanism of action are still ongoing, and further research is needed to fully elucidate its molecular targets and pathways.
類似化合物との比較
Similar Compounds
6,8-Dibromo-2-tetralone: Another brominated tetralone with bromine atoms at different positions.
5,7-Dichloro-2-tetralone: A chlorinated analog with similar structural features.
5,7-Diiodo-2-tetralone: An iodinated analog with similar properties.
Uniqueness
5,7-Dibromo-2-tetralone is unique due to its specific bromination pattern, which imparts distinct chemical reactivity and potential biological activities compared to its analogs. Its unique structure makes it a valuable compound for various research applications.
特性
IUPAC Name |
5,7-dibromo-3,4-dihydro-1H-naphthalen-2-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8Br2O/c11-7-3-6-4-8(13)1-2-9(6)10(12)5-7/h3,5H,1-2,4H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALUHKAAEBQKYPC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1=O)C=C(C=C2Br)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8Br2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10567199 |
Source


|
| Record name | 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.98 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
144066-44-4 |
Source


|
| Record name | 5,7-Dibromo-3,4-dihydronaphthalen-2(1H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10567199 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
